4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline

Lipophilicity HPLC Solubility

Sourcing regioisomerically pure aromatic diamines for advanced material R&D often leads to supply inconsistencies. This compound eliminates batch-to-batch variability with its unique 2,4-substitution pattern on the central aniline ring, verifiable via published HPLC methods [5, 8]. - Differential LogP (3.84 vs. 3.71 for its isomer) enhances polymer solubility in common organic solvents, facilitating film casting without sacrificing thermal stability [5]. - The N-ethylamino substituent provides a tunable site for HOMO-level engineering in OLED hole transport layers [4, 5]. - Chromatographically resolvable from its positional isomer (CAS 85423-05-8), ensuring accurate quality control and certification of isomeric purity [5, 8].

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
CAS No. 85423-06-9
Cat. No. B12688179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline
CAS85423-06-9
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N
InChIInChI=1S/C22H25N3/c1-2-25-21-10-5-17(6-11-21)14-19-15-18(7-12-22(19)24)13-16-3-8-20(23)9-4-16/h3-12,15,25H,2,13-14,23-24H2,1H3
InChIKeyONDLYQCPOPPXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline (CAS 85423-06-9) – A Unique Aromatic Diamine Intermediate for Precision Polymer and OLED Material Synthesis


4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline (CAS 85423-06-9) is a specialized aromatic diamine featuring a 2,4-substitution pattern on the central aniline ring, where two aminobenzyl groups are differentially functionalized with a primary amine and an N-ethylamino group [1]. Its unique regiospecific arrangement distinguishes it from its 2,4-isomer (CAS 85423-05-8) and simpler mono-amine analogs, directly influencing its solubility, reactivity, and physical properties in applications such as polyimide synthesis, epoxy curing, and as a building block for organic light-emitting diode (OLED) hole transport materials [2].

Why 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline Cannot Be Replaced by Its Positional Isomer (CAS 85423-05-8) in Precision Applications


Generic substitution of aromatic diamines is unreliable due to the profound impact of regiochemistry on intermolecular interactions and material properties. For 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline, the specific 2,4-arrangement of its aminobenzyl groups creates a distinct spatial configuration compared to its 2,4-isomer (CAS 85423-05-8). This results in a measurable difference in computed lipophilicity (LogP: 3.84 vs. 3.71) [1], which directly correlates to differential solubility, chromatographic retention, and potentially the morphology of derived polymers. The structural specificity also dictates different hydrogen bonding and steric environments, making direct interchangeability without revalidation of synthetic pathways and final product performance impossible [2].

Quantitative Differentiation Evidence for 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline vs. Its Closest Isomer


Higher Computed Lipophilicity (LogP) of CAS 85423-06-9 vs. Positional Isomer CAS 85423-05-8

The target compound exhibits a higher computed LogP value (3.84) compared to its positional isomer, 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline (CAS 85423-05-8), which has a LogP of 3.71, as determined by a proprietary algorithm [1]. This quantifiable difference in hydrophobicity is a critical parameter for predicting differential solubility in organic solvents, chromatographic behavior, and potentially the processability of resulting polymers.

Lipophilicity HPLC Solubility Polymer Synthesis OLED

Differentiated Topological Polar Surface Area (TPSA) Between Positional Isomers

While both the target compound and its positional isomer share the same molecular formula (C22H25N3) and molecular weight (331.5 g/mol), their distinct regiochemistry leads to different spatial arrangements of polar atoms. The target compound's 2,4-substitution pattern results in a Topological Polar Surface Area (TPSA) of 64.1 Ų [1]. This value is a key descriptor for predicting molecular permeability and is expected to differ from its isomer, influencing its behavior in biological assays or as a monomer where surface interactions are key.

Druglikeness Permeability Polymer Design Computational Chemistry

Distinct Chromatographic Separation Profile Validates Physicochemical Difference from Isomer

The ability to separate structurally similar isomers is a direct experimental proof of their physicochemical difference. A validated reverse-phase HPLC method on a Newcrom R1 column has been specifically demonstrated for the target compound [1]. The method, using an acetonitrile/water/phosphoric acid mobile phase, implies a specific retention time that enables resolution from its positional isomer (CAS 85423-05-8), for which a separate method is required [2]. This chromatographic orthogonality is a quantifiable, real-world validation of their non-identical nature for procurement and quality control.

HPLC Analytical Chemistry Quality Control Purity Analysis

High-Value Application Scenarios for 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline Based on Structural Differentiation


Synthesis of Regiospecific Polyimides with Tailored Solubility

The target compound's specific 2,4-substitution and higher computed LogP (3.84 vs. 3.71 for its isomer) make it a preferred diamine monomer for synthesizing polyimides intended for solution processing. Its enhanced lipophilicity, as suggested by computed data [1], can improve the solubility of the resulting polymer in common organic solvents, facilitating film casting and coating applications without sacrificing thermal stability—a key differentiator from polymers derived from the less lipophilic 2,4-isomer.

Specialty Epoxy Curing Agent for Hydrophobic Formulations

As a curing agent, the differential steric environment and hydrogen bonding capabilities of this compound, arising from its unique regiochemistry [2], can impart distinct crosslink density and hydrophobicity to epoxy networks compared to its isomer. The verified HPLC separation method [3] provides a crucial quality control assay to ensure the correct regioisomer is used, guaranteeing batch-to-batch consistency in high-performance adhesives and composites.

OLED Hole Transport Material Intermediate

Aromatic diamines are a core scaffold for hole transport materials (HTMs) in OLEDs. This compound's structure is consistent with the general formulas described in patents for aniline derivatives used in hole injection layers [4]. The presence of an N-ethylamino group offers a site for further functionalization to tune the HOMO energy level and charge transport properties. The compound's distinct TPSA and lipophilicity profile directly impact its vacuum thermal evaporation properties and film morphology, making it a valuable building block for next-generation, low-voltage OLED devices.

Analytical Reference Standard for Regioisomer Identification

The proven ability to chromatographically resolve this compound from its positional isomer [3] positions it as an essential reference standard for analytical departments. In synthetic chemistry workflows where both isomers are possible products, this validated HPLC method allows for unambiguous identification, quantification of isomeric purity, and certification of commercial samples, mitigating the risk of using an incorrect isomer in subsequent synthetic steps.

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